4-ethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide is a complex organic compound that features a thieno[3,2-d]pyrimidine core, an azetidine ring, and a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents like formic acid or triethyl orthoformate.
Azetidine Ring Formation: The azetidine ring can be synthesized through nucleophilic substitution reactions involving azetidine derivatives.
Sulfonamide Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzene ring and the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-ethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in disease pathways.
Pathways Involved: The compound could modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.
Azetidine Derivatives: Compounds with azetidine rings are known for their diverse pharmacological properties.
Benzene Sulfonamide Derivatives: These compounds are widely studied for their medicinal applications.
Uniqueness
4-ethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide is unique due to its combination of structural features, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
4-ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-2-24-13-3-5-14(6-4-13)26(22,23)20-12-9-21(10-12)17-16-15(7-8-25-16)18-11-19-17/h3-8,11-12,20H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOMDZJMGPENDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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